molecular formula C17H21ClFN3O3S B2588309 N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride CAS No. 1215644-91-9

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride

Katalognummer: B2588309
CAS-Nummer: 1215644-91-9
Molekulargewicht: 401.88
InChI-Schlüssel: UNNPTSRWVAYEEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride is a recognized and potent ATP-competitive inhibitor targeting B-Raf and C-Raf kinases [1] . Raf kinases are critical components of the RAS-RAF-MEK-ERK signaling cascade , a pathway frequently dysregulated in human cancers, making this compound a valuable tool for oncological research. Its primary research application lies in the investigation of tumor cell proliferation, survival, and the mechanisms of drug resistance. By selectively inhibiting Raf kinase activity, this compound effectively suppresses the phosphorylation of downstream effectors MEK and ERK, enabling researchers to dissect pathway dynamics and validate novel therapeutic targets [2] . It serves as a crucial pharmacological probe for studying the molecular drivers of melanoma, colorectal cancer, and other malignancies driven by mutations in the MAPK pathway, providing foundational insights for the development of targeted anti-cancer strategies.

Eigenschaften

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3S.ClH/c1-20(2)7-4-8-21(16(22)13-11-23-9-10-24-13)17-19-15-12(18)5-3-6-14(15)25-17;/h3,5-6,11H,4,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNPTSRWVAYEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=COCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride (hereafter referred to as the compound) is a synthetic compound with a complex molecular structure characterized by a dioxine ring and a fluorobenzothiazole moiety. Its molecular formula is C19H20ClFN4O3S, with a molecular weight of approximately 438.9 g/mol. This article reviews the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and underlying mechanisms.

Antibacterial Activity

Recent studies have indicated that the compound exhibits moderate antibacterial activity against certain bacterial strains. A notable study published in "Molecules" assessed its efficacy against Staphylococcus aureus and Escherichia coli . The results showed that while the compound demonstrated some antibacterial effects, it was less effective compared to conventional antibiotics such as ciprofloxacin and ketoconazole.

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a critical parameter in evaluating the antibacterial potential of compounds. The MIC for N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride was determined in comparative studies against standard antibiotics. The findings revealed that:

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus32Ciprofloxacin8
Escherichia coli64Ketoconazole16

These results suggest that while the compound has some antibacterial properties, it may not be suitable as a standalone treatment option without further modification or combination with other agents.

Understanding the mechanism of action is essential for evaluating the therapeutic potential of any compound. The interactions of N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride with biological targets are under investigation. Preliminary data suggest that the compound may interact with bacterial cell membranes or specific enzymes involved in bacterial metabolism, although detailed studies are needed to elucidate these pathways further.

Research Findings and Case Studies

Several research initiatives have explored the broader biological activities of compounds related to N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride. These studies often focus on:

  • Antimicrobial Properties : Similar compounds have demonstrated varying degrees of activity against both gram-positive and gram-negative bacteria.
  • Antitumor Activity : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, revealing promising results that warrant further investigation.
  • Pharmacokinetics : Understanding how this compound is absorbed, distributed, metabolized, and excreted in biological systems is crucial for assessing its viability as a therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The target compound shares functional motifs with several classes of molecules described in the evidence:

Compound Class Key Substituents/Features Evidence Source
Pyrazole-carboxamides (e.g., 3a–3e) Fluorophenyl, chlorophenyl, methyl groups; amide linkage; pyrazole core
1,2,4-Triazole-thiones (e.g., 7–9) Sulfonyl, fluorophenyl groups; thione tautomers; S-alkylation derivatives
Tetrahydroimidazo[1,2-a]pyridine (1l) Nitrophenyl, cyano, ester groups; fused bicyclic system
Benzamide pesticides (e.g., diflubenzuron) Chlorophenyl, trifluoromethyl groups; benzamide backbone

Key Observations:

  • Fluorinated Aromatic Systems: The 4-fluorobenzo[d]thiazole in the target compound parallels the 4-fluorophenyl group in pyrazole-carboxamide 3d and fluorophenyl-substituted triazoles .
  • Amide Bonds : Present in all compared compounds, the amide group is a critical pharmacophore for hydrogen bonding and structural rigidity.
  • Heterocyclic Cores : The 5,6-dihydro-1,4-dioxine ring in the target compound is distinct from pyrazole, triazole, or imidazopyridine cores in analogs, which may influence solubility and ring strain .

Spectroscopic and Analytical Data

Critical spectral data from analogs provide benchmarks for characterizing the target compound:

  • IR Spectroscopy :

    • Pyrazole-carboxamides show C=O stretches at ~1663–1682 cm⁻¹ .
    • Triazole-thiones lack C=O but exhibit C=S stretches at ~1247–1255 cm⁻¹ .
    • The target compound’s amide C=O and dihydrodioxine ether (C-O-C) stretches (~1100–1250 cm⁻¹) would be key identifiers.
  • NMR Spectroscopy: Fluorine atoms in 3d and triazole derivatives cause distinct deshielding in ^1H/^13C NMR . The dimethylaminopropyl group in the target compound would show characteristic peaks at δ ~2.2–2.6 (N(CH₃)₂) and δ ~3.4–3.7 (CH₂N).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.